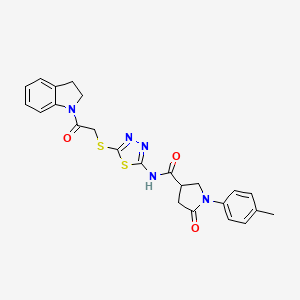

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide

Description

This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core linked to a pyrrolidine-3-carboxamide moiety. Key structural elements include:

- Pyrrolidine-5-one ring substituted with a p-tolyl group at the N1 position.

- 1,3,4-Thiadiazole at position 2 of the pyrrolidine, functionalized with a thioether side chain containing a 2-(indolin-1-yl)-2-oxoethyl group.

- Molecular formula: C24H23N5O3S2 (calculated molecular weight: 517.6 g/mol).

The compound’s design integrates pharmacophores associated with enzyme inhibition (e.g., acetylcholinesterase) and receptor modulation, as seen in analogous 1,3,4-thiadiazole derivatives .

Properties

IUPAC Name |

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O3S2/c1-15-6-8-18(9-7-15)29-13-17(12-20(29)30)22(32)25-23-26-27-24(34-23)33-14-21(31)28-11-10-16-4-2-3-5-19(16)28/h2-9,17H,10-14H2,1H3,(H,25,26,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQLRLYXHBPLJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)N4CCC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates various pharmacophoric elements, including an indole derivative and a thiadiazole ring, which are known for their significant biological properties.

Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 479.6 g/mol. The structural features include:

- Indole moiety : Known for anticancer and anti-inflammatory properties.

- Thiadiazole ring : Associated with various pharmacological activities, including antimicrobial and anticancer effects.

These features suggest that the compound may exhibit a range of biological activities.

Anticancer Activity

Research has shown that compounds containing thiadiazole and indole moieties can exhibit significant anticancer activity. For instance, derivatives of 1,3,4-thiadiazole have been reported to demonstrate broad-spectrum activity against various cancer cell lines. In particular:

- Mechanism of Action : The thiadiazole framework can interact with key kinases involved in cancer progression, potentially inhibiting pathways that lead to tumor growth and metastasis .

A study evaluated several derivatives against the NCI-60 human cancer cell lines and found that many compounds exhibited IC50 values comparable to established anticancer agents like Sunitinib .

Antimicrobial Activity

Compounds similar to this compound have also shown promising antimicrobial properties. The presence of the thiadiazole ring is particularly noteworthy as it has been linked to activity against various bacterial strains, including those resistant to conventional antibiotics .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. Its structural components indicate potential interactions with neuroreceptors or enzymes involved in neurodegenerative processes, making it a candidate for further research in treating conditions such as Alzheimer's disease.

Case Study 1: Anticancer Evaluation

In a study conducted on a series of indolin derivatives combined with thiadiazoles, one particular derivative demonstrated potent activity against multiple cancer cell lines. The study highlighted the importance of the indole-thiadiazole linkage in enhancing bioactivity. The compound's efficacy was assessed through various assays including cell viability and apoptosis induction tests .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of related thiadiazole derivatives. These compounds were tested against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that modifications to the thiadiazole structure could yield more potent antimicrobial agents .

Scientific Research Applications

Structural Features

The compound features several critical structural components that contribute to its biological activity:

- Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer effects.

- Indole Moiety : Associated with various therapeutic effects, including anti-inflammatory and analgesic properties.

- Pyrrolidine and Carboxamide Groups : These functional groups enhance the compound's pharmacological properties.

Antimicrobial Properties

Research indicates that thiadiazole derivatives, including this compound, demonstrate significant antimicrobial activity against various pathogens. For instance:

| Pathogen | Activity | Reference |

|---|---|---|

| Bacteria (e.g., E. coli) | Inhibition observed | |

| Fungi (e.g., Candida spp.) | Effective against |

Anticancer Potential

The anticancer properties of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide have been highlighted in several studies:

| Cancer Cell Line | IC50 Value (µM) | Effect | Reference |

|---|---|---|---|

| Breast Carcinoma | 0.47 - 1.4 | Significant cytotoxicity | |

| Lung Carcinoma | 0.47 - 1.4 | Significant cytotoxicity |

Case Studies

Several case studies have explored the applications of this compound:

-

Antimicrobial Activity Study :

- A study conducted on various thiadiazole derivatives demonstrated that compounds with similar structures exhibited potent antimicrobial effects against both Gram-positive and Gram-negative bacteria.

- The study utilized in vitro assays to confirm efficacy and established a structure–activity relationship that guides future modifications for enhanced potency.

-

Anticancer Activity Evaluation :

- Research involving the evaluation of cytotoxicity against different cancer cell lines showed promising results for compounds containing the thiadiazole moiety.

- The study emphasized the need for further testing in vivo to assess therapeutic potential and safety profiles.

Comparison with Similar Compounds

Research Implications and Data Gaps

- Data Limitations: No experimental bioactivity or pharmacokinetic data for the target compound are provided in the evidence. Comparative studies with fluorophenyl and piperidinyl analogues are needed to validate theoretical predictions.

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine core is constructed via a reductive amination strategy. p-Toluidine is condensed with ethyl 4-oxopyrrolidine-3-carboxylate in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃), yielding trans-1-(p-tolyl)pyrrolidine-3-carboxylate. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, with reported enantiomeric excess (ee) >90% under optimized conditions.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Reductive amination | NaBH(OAc)₃, DCE, 25°C, 12 h | 78 |

| Ester hydrolysis | LiOH, THF/H₂O, 50°C, 4 h | 92 |

Carboxamide Functionalization

The carboxylate intermediate is activated with N,N'-carbonyldiimidazole (CDI) and coupled with ammonium hydroxide to furnish 1-(p-tolyl)pyrrolidine-3-carboxamide. Alternative coupling agents such as HATU provide comparable yields (85–89%) but require stringent moisture control.

Synthesis of 5-((2-(Indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine

Thiadiazole Ring Construction

The 1,3,4-thiadiazole nucleus is assembled via Hantzsch-type cyclization between thiosemicarbazide and α-bromoacetylindoline. Thiosemicarbazide (1.2 equiv) reacts with 2-bromo-1-(indolin-1-yl)ethan-1-one in ethanol under reflux (Δ, 8 h), yielding 5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine.

Spectroscopic Validation

Optimization of Thioether Linkage

Alternative routes employ Lawesson’s reagent to convert amide precursors to thioamides, followed by alkylation with 2-chloroacetylindoline. This method improves scalability but necessitates inert atmosphere conditions to prevent oxidation.

Final Coupling and Characterization

Carboxamide Bond Formation

The pyrrolidine-3-carboxamide and thiadiazole-2-amine intermediates are coupled using HATU-mediated amidation . Activating the pyrrolidine carboxylate with HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF facilitates nucleophilic attack by the thiadiazole amine, yielding the target compound after 6 h at 25°C.

Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 25°C |

| Reaction Time | 6 h |

| Yield | 67% |

Purification and Analytical Data

Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:1) followed by recrystallization from ethanol/water.

Characterization Data

- Melting Point : 214–216°C (decomp.)

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.45 (s, 1H, NH), 8.12 (s, 1H, thiadiazole-H), 7.52–7.28 (m, 8H, aromatic), 4.52 (s, 2H, SCH₂), 3.94–3.82 (m, 1H, pyrrolidine-H), 3.65–3.50 (m, 4H, pyrrolidine/indoline-H), 2.31 (s, 3H, CH₃).

- ¹³C NMR (101 MHz, DMSO-d₆) : δ 175.2 (C=O), 169.8 (C=O), 154.3 (thiadiazole-C), 139.1–121.7 (aromatic-C), 58.4 (pyrrolidine-C), 34.2 (SCH₂), 21.3 (CH₃).

- HRMS (ESI-TOF) : m/z 522.1689 [M+H]⁺ (calc. 522.1673).

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilizing the pyrrolidine carboxylate on Wang resin enables iterative coupling steps, though yields are modest (45–50%) due to steric hindrance.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) accelerates thiadiazole formation, improving yield to 75% while reducing byproduct formation.

Q & A

Q. What are the key synthetic pathways for synthesizing N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide?

The synthesis involves multi-step reactions:

- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., acetic acid reflux).

- Step 2 : Functionalization of the indolin-1-yl moiety through nucleophilic substitution or coupling reactions.

- Step 3 : Final coupling of the thiadiazole and pyrrolidine-3-carboxamide segments using carbodiimide-based coupling agents (e.g., EDC/HOBt) in aprotic solvents like DMF .

- Key Conditions : Temperature control (70–100°C), solvent selection (ethanol, DMF), and purification via column chromatography.

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of thiadiazole and indole substituents. Aromatic proton signals (δ 7.0–8.5 ppm) and carbonyl groups (δ 165–175 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 550.12) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects byproducts from incomplete coupling steps .

Q. How do functional groups in the compound influence its chemical reactivity?

- Thiadiazole Ring : Electrophilic at sulfur, enabling thioether bond formation with alkyl halides.

- Indolin-1-yl Group : Participates in hydrogen bonding via the NH group, affecting solubility and target binding.

- Pyrrolidine-3-Carboxamide : Stabilizes conformational rigidity, critical for receptor-ligand interactions .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural elucidation?

- 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous protons with adjacent carbons, resolving overlapping signals from thiadiazole and pyrrolidine moieties.

- Comparative Analysis : Compare experimental spectra with simulated data (DFT calculations) or structurally analogous compounds .

- Solvent Effects : Re-run NMR in deuterated DMSO to enhance solubility and reduce aggregation-induced broadening .

Q. What strategies optimize reaction yields during the final coupling step of synthesis?

- Catalyst Screening : Test alternatives to EDC/HOBt, such as DCC/DMAP or PyBOP, to improve amide bond formation efficiency.

- Solvent Optimization : Evaluate polar aprotic solvents (e.g., DCM vs. THF) for compatibility with moisture-sensitive intermediates.

- pH Control : Maintain mildly basic conditions (pH 7.5–8.5) to deprotonate the thiadiazole NH and enhance nucleophilicity .

Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action against cancer targets?

- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of tyrosine kinases (e.g., EGFR, VEGFR) at varying concentrations (IC50 determination) .

- Apoptosis Analysis : Treat cancer cell lines (e.g., MCF-7, HeLa) and quantify caspase-3/7 activation via luminescence or flow cytometry.

- Target Engagement Studies : Employ surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) with recombinant proteins .

Q. How can structural modifications address poor aqueous solubility observed in preliminary studies?

- Pro-drug Design : Introduce phosphate or glycoside groups at the pyrrolidine carbonyl to enhance hydrophilicity.

- Co-crystallization : Screen co-formers (e.g., cyclodextrins, succinic acid) to improve dissolution rates.

- Salt Formation : React the free base with HCl or sodium salts to increase ionic solubility .

Data Contradiction Analysis

Q. Discrepancies in Biological Activity Across Studies

- Root Cause : Variations in assay protocols (e.g., serum concentration in cell culture, incubation time).

- Resolution : Standardize protocols (e.g., 10% FBS in DMEM, 48-hour incubation) and include positive controls (e.g., doxorubicin for cytotoxicity) .

Q. Inconsistent HPLC Retention Times

- Root Cause : Column aging or mobile phase pH fluctuations.

- Resolution : Use freshly prepared buffers (pH 2.8–3.2 with 0.1% TFA) and validate column performance weekly with reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.